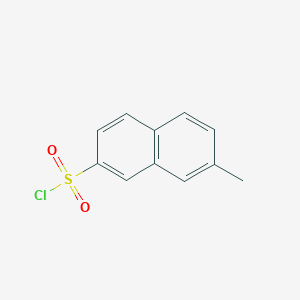
7-methylnaphthalene-2-sulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methylnaphthalene-2-sulfonyl Chloride is an organic compound with the molecular formula C11H9ClO2S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-methylnaphthalene-2-sulfonyl Chloride can be synthesized through several methods. One common method involves the sulfonation of 7-methylnaphthalene followed by chlorination. The sulfonation is typically carried out using sulfuric acid or oleum, and the resulting sulfonic acid is then treated with thionyl chloride (SOCl2) to form the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation and chlorination processes. These processes are optimized for high yield and purity, and may involve the use of advanced equipment and catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-methylnaphthalene-2-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used to convert the compound into sulfonic acids.
Major Products Formed
Scientific Research Applications
7-methylnaphthalene-2-sulfonyl Chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-methylnaphthalene-2-sulfonyl Chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
7-methoxynaphthalene-2-sulfonyl Chloride: Similar in structure but contains a methoxy group instead of a methyl group.
Naphthalene-2-sulfonyl Chloride: Lacks the methyl group at the 7-position.
Uniqueness
7-methylnaphthalene-2-sulfonyl Chloride is unique due to the presence of the methyl group, which can influence its reactivity and the properties of its derivatives. This structural variation can lead to differences in solubility, stability, and reactivity compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C11H9ClO2S |
|---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
7-methylnaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO2S/c1-8-2-3-9-4-5-11(15(12,13)14)7-10(9)6-8/h2-7H,1H3 |
InChI Key |
GTIHXWGIIDMONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















